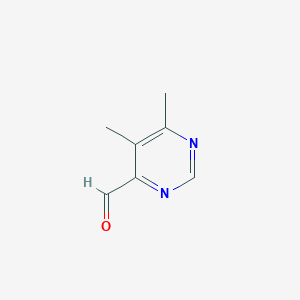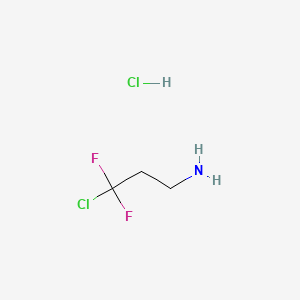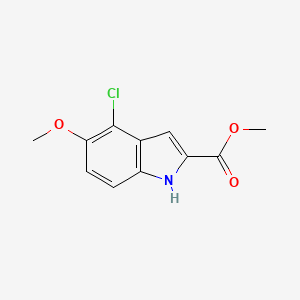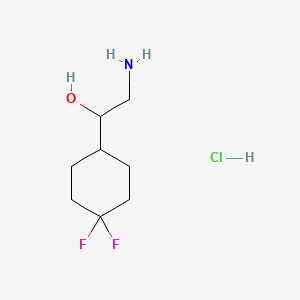
5,6-Dimethylpyrimidine-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Dimethylpyrimidine-4-carbaldehyde is a heterocyclic organic compound with the molecular formula C7H8N2O It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3 The compound is characterized by the presence of two methyl groups at positions 5 and 6, and an aldehyde group at position 4
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethylpyrimidine-4-carbaldehyde can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, which converts 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines . Another method involves the reaction of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde with indoline in the presence of sodium hydroxide in ethanol or methanol . This reaction proceeds under mild conditions and results in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Vilsmeier-Haack reaction is often employed due to its efficiency and scalability. Additionally, the use of environmentally friendly solvents and reagents is preferred to minimize the environmental impact of the production process.
化学反応の分析
Types of Reactions
5,6-Dimethylpyrimidine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often involve reagents such as Grignard reagents and organolithium compounds.
Major Products Formed
Oxidation: 5,6-Dimethylpyrimidine-4-carboxylic acid.
Reduction: 5,6-Dimethylpyrimidine-4-methanol.
Substitution: Various substituted pyrimidine derivatives, depending on the nucleophile used.
科学的研究の応用
5,6-Dimethylpyrimidine-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential lead compound for the development of new pharmaceuticals.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
作用機序
The mechanism of action of 5,6-Dimethylpyrimidine-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
5,6-Dimethylpyrimidine-4-carbaldehyde can be compared with other similar compounds, such as:
4,6-Dimethylpyrimidine: Lacks the aldehyde group, resulting in different chemical reactivity and applications.
2-Amino-4,6-dimethylpyrimidine: Contains an amino group instead of an aldehyde group, leading to different biological activity and synthetic utility.
4,6-Dichloropyrimidine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C7H8N2O |
|---|---|
分子量 |
136.15 g/mol |
IUPAC名 |
5,6-dimethylpyrimidine-4-carbaldehyde |
InChI |
InChI=1S/C7H8N2O/c1-5-6(2)8-4-9-7(5)3-10/h3-4H,1-2H3 |
InChIキー |
QGWBXSXROIUNTA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=CN=C1C=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Azaspiro[4.4]non-7-enehydrochloride](/img/structure/B13578257.png)


![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethan-1-aminedihydrochloride](/img/structure/B13578271.png)

![2-[3-(Trifluoromethyl)phenyl]ethanethiol](/img/structure/B13578276.png)


![2-Amino-2-[4-(morpholin-4-yl)phenyl]ethan-1-ol](/img/structure/B13578305.png)


![N-[2-(1H-indol-3-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B13578326.png)

![Ethyl 2-aminopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13578346.png)
